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Diuron-tca

Cat. No.: B1173921
CAS No.: 15500-95-5
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Description

Historical Context of Diuron (B1670789) as a Phenylurea Herbicide

Phenylurea derivatives emerged as a significant group of pesticides in the early 1950s . Diuron, also identified as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), was introduced by Bayer in 1954 . As a systemic phenylurea herbicide, Diuron primarily functions by inhibiting the Hill reaction in photosynthesis . It achieves this by blocking the Qʙ plastoquinone (B1678516) binding site of photosystem II, thereby preventing electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain curtails a plant's ability to convert light energy into chemical energy, leading to growth inhibition and eventual death of target plants .

Global Applications and Environmental Dissemination of Diuron

Diuron is recognized as a broad-spectrum herbicide and algicide . Its primary application involves the selective control of germinating grass and broad-leaved weeds across a diverse range of crops, including cotton, sugarcane, citrus fruits, and cereals . Beyond agricultural settings, Diuron is extensively used for general weed control in non-cultivated areas such as roads, railways, parks, urban and industrial sites, and rights-of-way .

Furthermore, Diuron serves as an active ingredient in antifouling boat paints, preventing the accumulation of marine growth on boat hulls, and in algaecide formulations used in fountains and aquaculture . The substantial scale of its use is exemplified by reports of approximately 1,300,000 pounds of active ingredient applied in California alone in 2002 .

The widespread application of Diuron inevitably leads to its dissemination into the environment. It has been detected globally in various environmental compartments, including surface water, groundwater, wastewater, and even drinking water, with reported concentrations ranging from nanograms per liter to milligrams per liter . Specific instances include its detection in groundwater in regions such as California and Canada . Diuron can enter water systems through multiple pathways, including surface runoff, infiltration, and evaporation from treated areas . Additionally, cleaning processes, ship anchorage, painting activities, spray drift, and direct leaching contribute to its introduction into aquatic ecosystems .

Problem Statement: Environmental Persistence and Mobility Concerns

The environmental impact of Diuron is largely driven by its inherent persistence and mobility, which contribute to its widespread presence and potential for ecological harm.

Mobility: Diuron's environmental mobility is influenced by several factors. It has a relatively low soil organic carbon-water (B12546825) partitioning coefficient (KOC), indicating a low tendency to sorb strongly to soils and sediments . Coupled with its low volatility and moderate aqueous solubility (approximately 42 mg/L at 25 °C) , these properties facilitate its movement. Diuron can leach into groundwater under specific conditions and is considered very mobile in sandy soils, posing a significant risk for groundwater contamination . It is prone to off-site movement via surface runoff and migration to groundwater . Consequently, Diuron is frequently detected in both groundwater and surface water in regions like California, where it is regulated as a known groundwater contaminant . As of June 2004, confirmed detections of Diuron were reported in 418 California water wells . Research also indicates that high concentrations of Diuron and its metabolites can remain in soil and soil solutions for over 50 days, serving as a continuous source of potential groundwater contamination .

Environmental Concerns: The frequent and extensive application of Diuron has generated substantial environmental problems. Its residues and potential for leaching and runoff contribute to the contamination of soil and groundwater systems . A significant concern arises from its degradation products, some of which, such as 3,4-dichloroaniline (B118046) (3,4-DCA), can be more toxic than the parent compound itself . Diuron is also suspected of being genotoxic and has been confirmed to pose a risk of endocrine disruption to the environment . It can disrupt the reproductive cycles of fish and is considered highly toxic in coastal areas due to its ability to inhibit photosystem II in marine organisms like corals, grasses, microalgae, plankton, and zooplankton . Furthermore, under certain water treatment conditions, Diuron can form N-nitrosodimethyl amine (NDMA), classified as a class B2 carcinogen . Due to these concerns, Diuron is listed as a priority hazardous substance by the European Commission . Its presence in soil has also been shown to decrease bacterial diversity .

Table 1: Key Physico-Chemical Properties of Diuron

PropertyValueSource
Molecular FormulaC₉H₁₀Cl₂N₂O
Molar Mass233.09 g·mol⁻¹
AppearanceWhite crystalline solid
Melting Point158 °C (316 °F; 431 K)
Solubility in Water42 mg/L (at 25°C)
Vapor Pressure0.000000002 mmHg (at 20°C)
Log KOW (octanol-water partition coefficient)2.87
Soil Dissipation Half-Life (DT₅₀)14 to 372 days (aerobic conditions)
Water Half-Life (DT₅₀)499 days (dark environment)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8AlNa+ B1173921 Diuron-tca CAS No. 15500-95-5

Properties

CAS No.

15500-95-5

Molecular Formula

C2H8AlNa+

Origin of Product

United States

Environmental Fate and Transport Dynamics of Diuron

Persistence and Half-Life in Varied Environmental Compartments

Diuron (B1670789), the active component of Diuron-TCA, exhibits varying degrees of persistence across different environmental compartments, with its degradation influenced by factors such as microbial activity, photolysis, and environmental conditions.

Soil Systems

Diuron is generally considered persistent in terrestrial environments. Its half-life in soil can vary significantly, typically ranging from 30 to 365 days, with an average reported value of approximately 90 days. Field dissipation studies have shown half-lives in bare ground plots ranging from 73 to 133 days. Microbial degradation is recognized as the primary mechanism for diuron dissipation from soil. Under aerobic soil metabolism conditions, diuron has a reported half-life of 372 days, while under anaerobic conditions, its half-life can extend to 1000 days. Photodegradation in soil, though not considered a primary dissipation route, can contribute to losses if diuron remains on the soil surface for extended periods, with a calculated half-life of 173 days. Studies on anthropogenic soils have reported diuron degradation half-lives (DT50) ranging from 66.65 to 68.63 days, while in sandy soil, the DT50 was observed to be 88.86 days. The predominant degradate formed during aerobic soil metabolism and soil photolysis is N-(3,4-dichlorophenyl)-N-methylurea (DCPMU). Other significant degradates include 3,4-dichlorophenylurea (DCPU) and 3,4-dichloroaniline (B118046) (3,4-DCA). Table 1: Diuron Half-Lives in Soil Systems

Environmental ConditionHalf-Life (Days)Primary Degradation MechanismMajor DegradatesSource
Typical Soil (Average)90Microbial degradationDCPMU, DCPU, 3,4-DCA
Field Dissipation73 - 133N/AmCPDMU
Aerobic Soil Metabolism372Microbial degradationDCPMU
Anaerobic Soil Metabolism1000Microbial degradationN/A
Soil Photolysis173PhotodegradationDCPMU
Anthropogenic Soils66.65 - 68.63N/AN/A
Sandy Soil88.86N/AN/A

Aquatic Systems (Surface Water, Groundwater, Sediment)

Environmental CompartmentConditionHalf-Life (Days)Primary Degradation MechanismMajor DegradatesSource
Aqueous PhotolysisN/A43PhotodegradationN/A
Aquatic MetabolismAerobic33BiodegradationmCPDMU
Aquatic MetabolismAnaerobic5BiodegradationmCPDMU
Lagoon (Modeled)N/A~175N/AN/A
General Aquatic (Lab)N/A~30N/AN/A

Mobility Characteristics and Transport Mechanisms

Diuron exhibits moderate mobility in the environment, possessing the potential to leach into groundwater and contaminate surface waters. Its relatively low water solubility, reported at 42 ppm (or 42 mg/L) at 25°C, contributes to its environmental behavior. Volatilization is considered an insignificant transport pathway due to diuron's low vapor pressure and low Henry's law constant.

Leaching Potential to Groundwater

Diuron's potential for leaching to groundwater is influenced by its soil adsorption characteristics. Its organic carbon-water (B12546825) partition coefficient (KOC) values range from 468 to 1666, with a log KOC between 2.6 and 2.9. The KOC, normalized to organic carbon content, averaged from 259 to 2090 depending on the soil type. A relatively low KOC indicates a moderate tendency for diuron to sorb to soils and sediments, thereby increasing its susceptibility to migration to groundwater. While leaching losses have been reported as negligible in some soil series, minor residues of diuron have been detected in groundwater following land applications. The extent of leaching is influenced by rainfall; higher rainfall volumes (e.g., 80 mm and 120 mm) have been shown to increase diuron movement through the soil profile, with up to 16.65% of applied diuron leached with 120 mm of rainfall. Certain soil characteristics, such as high percentages of gravel and sand, can facilitate rapid transport of diuron to greater depths. Additionally, dry wells can serve as conduits for diuron transport to groundwater. However, one study found no evidence of downward transport of diuron or its transformation products to deep groundwater.

Surface Runoff and Lateral Transport

Diuron has a notable potential for surface runoff, which can lead to the contamination of adjacent surface waters. Soils with poor drainage and shallow water tables are particularly prone to generating runoff containing diuron. Monitoring of runoff events has detected diuron in 100% of samples, with concentrations reaching a maximum of 2849 ppb. Initial concentrations in surface runoff can be high, exceeding 1000 µg/L in some instances. Total losses of applied diuron via surface runoff have been estimated to be between 1.3% and 3% in grass-seed fields, though another study reported less than 1% removed by surface runoff. Due to its persistence in soil and stability in water, diuron can continue to contaminate surface waters through runoff for an extended period after application. Diuron can be transported to freshwater, estuarine, and marine environments through both surface and sub-surface runoff from agricultural applications, especially following heavy or persistent rain. In some aquatic systems, a significant portion (approximately 33%) of discharged diuron has been found to be transported in a particle-bound form. The implementation of vegetative buffer strips between treated areas and surface water features can effectively reduce the potential for contamination from rainfall-runoff.

Volatilization Pathways (Limited Significance)

This compound is characterized by its low volatility . This property suggests that volatilization from environmental matrices, such as soil surfaces, is considered to be of limited significance as a dissipation pathway for this compound .

Influence of Environmental Parameters on Environmental Fate

Detailed research findings and specific data tables on the influence of environmental parameters, including soil organic matter content, pH and temperature variations, and hydrological regimes, on the environmental fate of the specific chemical compound this compound (CAS 15500-95-5) are not extensively documented in the available scientific literature. While comprehensive environmental fate studies exist for Diuron (CAS 330-54-1), the parent compound, direct and specific data pertaining solely to this compound's behavior under these environmental conditions are limited.

Soil Organic Matter Content

pH and Temperature Variations

Hydrological Regimes

Degradation and Transformation Pathways of Diuron

Abiotic Transformation Processes

Abiotic transformation processes involve non-biological reactions that lead to the breakdown or alteration of a chemical compound in the environment. For "Diuron-tca," these processes would primarily involve the individual components of the complex.

Information on the specific hydrolysis mechanisms and kinetics of "this compound" (CAS 15500-95-5) is not extensively reported. Hydrolysis involves the reaction of a compound with water, often leading to the cleavage of chemical bonds. Given that "this compound" is a complex of trichloroacetic acid and 2(5H)-furanone, the individual components may undergo hydrolysis under certain environmental conditions. Trichloroacetic acid, for instance, is known to be stable to hydrolysis under typical environmental conditions, though its salts can hydrolyze. 2(5H)-furanone, as a lactone, could potentially undergo ring-opening hydrolysis, but specific kinetics for this within the "this compound" complex are not documented.

Detailed research findings on the chemical oxidation reactions of "this compound" (CAS 15500-95-5) are not widely published. Chemical oxidation in the environment can occur through reactions with various oxidants such as hydroxyl radicals, ozone, or peroxides. While its constituent compounds might be susceptible to certain oxidative processes, specific data on the reaction pathways, intermediates, or kinetics for the "this compound" complex are not available.

Hydrolysis Mechanisms and Kinetics

Biodegradation Mechanisms and Microbial Dynamics

Biodegradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Specific studies identifying microbial degradation as a primary dissipation route for "this compound" (CAS 15500-95-5) are not documented in the current literature. While many organic compounds are subject to microbial breakdown in soil and water environments, the absence of dedicated research on this specific complex prevents a comprehensive discussion of its microbial dynamics or its significance as a dissipation route. It is important to reiterate that general discussions of "Diuron" biodegradation often refer to the herbicide Diuron (B1670789) (CAS 330-54-1), not "this compound" (CAS 15500-95-5) .

The degradation pathways such as N-demethylation and amide bond hydrolysis are characteristic reactions of substituted urea (B33335) herbicides like Diuron (CAS 330-54-1), which contain specific functional groups (e.g., N-methyl groups and amide bonds within a urea linkage) susceptible to these transformations. The chemical structure of "this compound" (CAS 15500-95-5), identified as a complex of 2,2,2-trichloroacetic acid and 2(5H)-furanone, does not possess the structural features necessary for these specific N-demethylation or amide bond hydrolysis reactions as typically observed for Diuron. Consequently, information on aerobic degradation pathways and metabolites involving N-demethylation or amide bond hydrolysis for "this compound" (CAS 15500-95-5) is not applicable and is not found in scientific research.

Anaerobic Degradation Pathways and Metabolites (e.g., Reductive Dechlorination)

Under anaerobic conditions, Diuron degradation can occur rapidly, primarily through reductive dechlorination . Studies have reported a degradation half-life of 1.2 days for Diuron in clay loam sediment incubated at 25°C under nitrogen, indicating a fast process . The main metabolite identified in anaerobic aquatic metabolism studies is m-CPDMU (3-(3-chlorophenyl)-1,1-dimethylurea) . This metabolite can reach up to 81% of the applied radiolabel after 7 days .

Other metabolites observed during anaerobic degradation include PDMU (maximum 13% of applied) and m-CPMU (maximum 18% of applied) . The proposed degradation pathway involves rapid dechlorination of the phenyl ring to form m-CPDMU, which is then slowly followed by further dechlorination to PDMU or demethylation to m-CPMU . Reductive dechlorination is considered a fast process that contributes to the relatively short half-lives of Diuron under these conditions . Research indicates that particles from Diuron-treated sediment are essential for this dehalogenation process, as sterile or untreated sediments were ineffective, highlighting the role of microbial communities .

Enzymatic Biotransformation Processes (e.g., Hydrolases, Dioxygenases, Cytochrome P450 Systems)

Enzymatic biotransformation is a crucial mechanism in the degradation of Diuron, involving several enzyme systems. The biodegradation of Diuron typically proceeds through successive N-demethylation and amide bond cleavage reactions, mediated by enzymes such as demethylases and amidases .

Cytochrome P450 Systems: Cytochrome P450 (CYP) enzymes play a significant role in the N-demethylation of Diuron, both in microbial systems and mammalian metabolism . In human liver microsomes, N-demethylated Diuron is the primary metabolic product observed . Recombinant human CYP enzymes, specifically CYP1A1, CYP1A2, CYP2C19, and CYP2D6, have demonstrated high activity in catalyzing Diuron N-demethylation . The estimated relative contributions of human CYP1A2, CYP2C19, and CYP3A4 to hepatic Diuron N-demethylation are approximately 60%, 14%, and 13%, respectively .

Hydrolases and Dioxygenases: Amide bond hydrolysis is a critical enzymatic reaction in Diuron biodegradation, leading to the formation of 3,4-dichloroaniline (B118046) (3,4-DCA) . Amidohydrolases and amidases are key enzymes involved in this hydrolysis . Dioxygenases are also implicated in the biodegradation pathways of Diuron, contributing to the breakdown of the compound . Furthermore, dehalogenases are responsible for removing halogen groups, and monooxygenases catalyze the deamination and oxidation of aromatic nitrogen oxides during Diuron degradation .

Microbial Community Adaptation and Detoxification Mechanisms

Microorganisms are the primary agents responsible for Diuron degradation in aquatic environments and soil systems . Prolonged exposure to xenobiotics like Diuron can lead to the selection and adaptation of microbial populations, enabling them to tolerate and degrade the compound .

Specific bacterial strains, such as Achromobacter xylosoxidans SL-6, have demonstrated adaptive mechanisms to Diuron. This strain can activate its antioxidant system, thereby alleviating oxidative stress and enhancing its detoxification capabilities through pathways like glutathione (B108866) metabolism and the urea cycle . Transcriptomic studies have shown that Diuron can induce the production of membrane transport proteins and the overexpression of antioxidant enzyme genes in these microbial cells, ultimately promoting the upregulation of genes encoding amide hydrolases and dioxygenases, which are crucial for Diuron degradation . The complete mineralization of Diuron often requires the synergistic interaction among different bacteria, as individual strains may exhibit varying capacities for degrading the parent compound and its metabolites, including the crucial step of opening the aromatic ring . Physiological adaptation (acclimation) and cellular detoxification processes within microbial communities can also occur in response to Diuron exposure .

Identification and Characterization of Diuron Transformation Products (TPs)

The degradation of Diuron in the environment results in the formation of various transformation products (TPs), which can also have environmental implications.

Major Metabolites: DCPMU, DCPU, 3,4-DCA

The aerobic biodegradation pathway of Diuron is well-established, primarily involving successive N-demethylation steps . The major metabolites frequently identified include:

DCPMU (N-(3,4-dichlorophenyl)-N-methylurea): Also known as diuron desmethyl or 1-(3,4-dichlorophenyl)-3-methylurea, DCPMU is formed through the initial demethylation of Diuron . It is recognized as a primary soil metabolite and exhibits mobility, being found in water runoff and sediments, sometimes at concentrations exceeding those of the parent Diuron .

DCPU (3,4-dichlorophenylurea): Also referred to as 1-(3,4-dichlorophenyl)urea, DCPU is a further demethylated product of Diuron, typically formed after DCPMU . In some contexts, DCPMU and DCPU have been reported to lack herbicidal effects .

3,4-DCA (3,4-dichloroaniline): This metabolite is formed through the hydrolysis and cleavage of the amide bond of Diuron . 3,4-DCA is a common degradate not only of Diuron but also of other herbicides like linuron (B1675549) and propanil (B472794) .

These major metabolites are commonly detected in environmental samples, highlighting their significance in the fate of Diuron.

MetaboliteChemical NameFormation Pathway
DCPMUN-(3,4-dichlorophenyl)-N-methylureaN-demethylation
DCPU3,4-dichlorophenylureaSequential N-demethylation from DCPMU
3,4-DCA3,4-dichloroanilineAmide bond hydrolysis

Minor and Transient Transformation Products

Beyond the major metabolites, several minor and transient transformation products of Diuron have been identified or assumed in various degradation scenarios:

m-CPDMU (3-(3-chlorophenyl)-1,1-dimethylurea): This is a significant metabolite under anaerobic conditions, resulting from reductive dechlorination .

PDMDU and m-CPMU: These are additional metabolites detected during anaerobic degradation of Diuron .

Hydroxylated Products: Photolysis of Diuron in aqueous solutions can lead to photoproducts resulting from the heterolytic substitution of chlorine by a hydroxyl group . Other hydroxylated derivatives, such as 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea, 1-(3-chloro-4-hydroxyphenyl)-3-methylurea, 3-(3-hydroxyphenyl)-1,1-dimethylurea (B1595961) (fenuron), and 3-(3-hydroxyphenyl-1,1-dimethylurea (hydroxyfenuron), have been reported or assumed as TPs .

3,4-dichlorophenyl isocyanate: This compound has also been identified as a potential transformation product .

Dimer formation: Dimerization products from fenuron (B33495) and monuron (B1676734) have been indicated by mass signals in degradation studies .

Other products from 3,4-DCA degradation: Further degradation of 3,4-DCA can lead to compounds like 4-chloroaniline (B138754) (4-CA) and 1,2-dichlorobenzene (B45396) (1,2-DCB) .

Comparative Environmental Behavior of Transformation Products

Diuron and its transformation products can persist in the environment, contributing to ongoing contamination . Diuron itself is considered moderately mobile and has been detected in both groundwater and surface water .

Among the transformation products, DCPMU appears to be mobile and can be found in runoff from agricultural soils, sometimes at higher concentrations than the parent Diuron . Both DCPMU and 3,4-DCA are recognized as environmental pollutants due to their persistence in soil and water .

A key aspect of the environmental behavior of Diuron's TPs is the persistence of 3,4-DCA. It is considered a principal biodegradation product that can exhibit higher toxicity than Diuron and is generally persistent in soil, water, and groundwater . While some limited environmental fate data suggested 3,4-DCA might not persist in soil or water with half-lives ranging from 2-30 days, more comprehensive reviews indicate its general persistence .

Studies on the behavior of pesticides and their TPs in estuaries indicate that TPs present in fresh river water are conservatively transported to the sea, and significant additional formation of TPs does not occur during transport through the estuary . However, some TPs may show a slight decrease in concentration ratios towards the sea, potentially due to lower persistence in estuarine waters compared to Diuron . The environmental concentrations of both biocidally active substances and their transformation products are influenced by exposure conditions .

Metabolic Integration of Diuron Degradation Products into the Tricarboxylic Acid (TCA) Cycle

Microbial degradation of Diuron is a promising and environmentally friendly strategy for addressing its environmental persistence . During this biodegradation, Diuron undergoes a series of transformations, including urea bridge cleavage, dehalogenation, deamination, and ring opening . A key intermediate generated through these pathways is cis,cis-muconic acid, which serves as a crucial link for channeling Diuron's carbon skeleton into the central metabolic network of the degrading microorganisms .

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway responsible for oxidizing nutrients to support cellular bioenergetics . In Diuron-degrading microorganisms, the degradation products of Diuron are effectively utilized by cells through their integration into the TCA cycle . This integration signifies a complete mineralization pathway where the complex herbicide structure is broken down into simpler compounds that can be processed for energy generation and biosynthesis .

Role of cis,cis-Muconic Acid and other Intermediates in TCA Cycle

The degradation of Diuron by certain bacterial strains, such as Achromobacter xylosoxidans SL-6, leads to the formation of cis,cis-muconic acid (MA) via an ortho-cleavage pathway following the deamination of aniline (B41778) to catechol . Dioxygenases play a critical role in catalyzing the ring-opening cleavage reaction of catechol, leading to cis,cis-muconic acid . This cis,cis-muconic acid is then ultimately metabolized through the TCA cycle .

The integration of cis,cis-muconic acid into the TCA cycle is a vital step in the complete biodegradation of Diuron. Metabolomic analyses have shown that when microorganisms like Achromobacter xylosoxidans SL-6 are exposed to Diuron, metabolic pathways, including the TCA cycle, are reprogrammed . This reprogramming involves significant increases in the content of several TCA cycle intermediates. For instance, succinyl coenzyme A, malic acid, and citric acid have been observed to increase significantly, with their relative abundances rising by 32.15%, 3.60%, and 17.78%, respectively, compared to control groups . These changes highlight the active channeling of Diuron-derived carbon into the TCA cycle, indicating its role as a central hub for the degradation metabolic reactions .

Energetic Metabolism and Amino Acid Biosynthesis in Diuron-Degrading Microorganisms

The TCA cycle is central to the energetic metabolism of Diuron-degrading microorganisms, providing the necessary energy and various nutrients for their adaptation and continued degradation of Diuron . The efficient functioning of the TCA cycle ensures the production of ATP and reducing equivalents (NADH and FADH2), which are essential for cellular processes and for driving further catabolic reactions .

Mechanisms of Herbicidal Action of Diuron

Inhibition of Photosystem II (PSII)

Diuron (B1670789) is a potent inhibitor of Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of chloroplasts responsible for the initial steps of light-dependent reactions in photosynthesis .

Binding to the QB-binding Niche on D1 Protein

The herbicidal action of Diuron initiates with its binding to a specific site within PSII. Diuron binds to the QB-binding niche located on the D1 protein of the PSII complex . This binding site is also referred to as Site B . Diuron competes with and displaces the secondary plastoquinone (B1678516) electron acceptor, QB, from its binding pocket on the D1 protein . Research indicates that Diuron binds to the Histidine 215 (Hist 215) amino acid location on the D1 protein . The D-E region of the D1 protein is particularly significant as it contains the QB binding niche and is involved in complex interactions with herbicides . Mutations in the gene encoding the D1 protein can lead to alterations in the QB-binding pocket, thereby affecting Diuron's binding affinity and potentially conferring herbicide resistance .

Blocking Electron Transport from QA to QB

The binding of Diuron to the D1 protein effectively blocks the electron flow within PSII . Specifically, Diuron interrupts the photosynthetic electron transport chain by disallowing the transfer of electrons from the primary quinone electron acceptor, QA, to the secondary plastoquinone electron acceptor, QB . This interruption is a direct consequence of Diuron occupying the QB binding site, preventing QB from accepting electrons from QA .

Impact on Plant Physiological Processes

Beyond the direct inhibition of photosynthesis, Diuron's action triggers a cascade of detrimental physiological effects in plants.

Lipid Peroxidation and Oxidative Stress

The disruption of electron transport in PSII by Diuron leads to an accumulation of electrons at the QA site, which cannot be efficiently passed on to QB . This inability to reoxidize QA promotes the formation of triplet state chlorophyll (B73375) . Triplet chlorophyll can then interact with ground state oxygen, leading to the generation of highly reactive singlet oxygen . Both triplet chlorophyll and singlet oxygen are potent reactive oxygen species (ROS) that can extract hydrogen from unsaturated lipids, initiating a chain reaction known as lipid peroxidation .

Research findings consistently show that Diuron significantly increases lipid peroxidation in plant tissues, indicating substantial oxidative damage . For instance, in maize leaves treated with Diuron, malondialdehyde (MDA) content, a marker of lipid peroxidation, showed significant increases of 14.01%, 51.24%, and 79.63% at 24, 48, and 72 hours, respectively, compared to control groups . This oxidative stress results in the degradation of lipids and proteins, a reduction in chlorophyll and carotenoid levels, and compromised cell membrane integrity, ultimately leading to cell and organelle disintegration . Diuron and its metabolites have been shown to induce oxidative stress in organisms, leading to increased lipid peroxidation levels .

Table 1: Effect of Diuron on Lipid Peroxidation (MDA Content) in Maize Leaves

Exposure Time (Hours)Increase in MDA Content (%) vs. Control
2414.01
4851.24
7279.63

Effects on Non-Photosynthetic Organisms (e.g., Yeast Respiration Inhibition)

While primarily known for its herbicidal action on photosynthetic organisms, Diuron also exhibits inhibitory effects on the respiration of non-photosynthetic organisms, such as yeast. Diuron has been reported to inhibit the respiration of Saccharomyces cerevisiae . The site of inhibition in yeast is located within the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain . Diuron blocks the transport of electrons between cytochromes b and c1 in this complex . This action characterizes Diuron as a mitochondrial respiratory-chain inhibitor .

Table 2: Diuron's Inhibitory Action in Organisms

Organism TypeTarget ProcessSpecific Site of ActionEffect
Photosynthetic PlantsPhotosynthesisPhotosystem II (PSII), D1 protein, QB-binding nicheBlocks electron transport (QA to QB), inhibits ATP/NADPH production, CO2 fixation, leads to oxidative stress
Non-Photosynthetic YeastRespirationMitochondrial electron transport chain, Cytochrome bc1 complex (Complex III)Blocks electron transport between cytochromes b and c1, inhibits respiration

Ecotoxicological Impacts of Diuron on Non Target Organisms and Ecosystems

Aquatic Ecotoxicity to Non-Target Plants and AlgaeDiuron is a potent photosynthesis-inhibiting herbicide, primarily affecting aquatic plants and algae by disrupting their photosynthetic processes. Its core mode of action involves inhibiting electron transport within the Photosystem II (PSII) complex, a critical component of photosynthesis located in the thylakoid membranes of chloroplasts. This interference prevents the synthesis of high-energy compounds like adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which are indispensable for carbon dioxide fixation and overall growthherts.ac.ukscientific-publications.netnorman-network.comnorman-network.comca.govnih.govontosight.ainih.govwikidata.orgchembase.cn.

Dose-Response Relationships and Sensitivity DistributionAquatic phototrophs, including algae and aquatic plants, are generally the most sensitive group of organisms to Diuronherts.ac.ukscientific-publications.net. Species sensitivity distributions (SSDs) for Diuron (B1670789) in both freshwater and marine environments have been predominantly derived from data on phototrophic species, underscoring their heightened vulnerabilityherts.ac.ukscientific-publications.net.

Chronic toxicity values for diatoms, a type of freshwater phototroph, have been reported to range significantly. For instance, Fragilaria capucina var. vaucheriae exhibited a 96-hour EC50 (population growth) of 0.069 µg/L, while Eolimna minima showed a 96-hour EC50 (population growth) of 4236 µg/L . In marine environments, the lowest reported chronic toxicity value for microalgae is 0.54 µg/L (3-day No Observed Effect Concentration, NOEC) . For freshwater microalgae, Fragilaria capucina var. vaucheriae had a 96-hour EC5 of 0.069 µg/L .

Risk Quotient (RQ) values for acute aquatic plant exposure ranged from 9.6 to 171.7, indicating a significant acute risk to these organisms. Studies on duckweed (Lemna gibba) revealed an EC50 of 18.3 µg/L over 0-7 days, with a NOEC of 3.40 µg/L. The green alga Scenedesmus subspicatus demonstrated a 96-hour NOEC of 0.46 µg/L. Furthermore, foraminifera hosting diatom and chlorophyte endosymbionts showed considerable sensitivity, with a 24-hour IC25 (concentration causing 25% inhibition) ranging from 2.5 to 4 µg/L. Certain algae species can experience toxic effects at concentrations as low as 5 µg/L.

Photosynthesis Inhibition in Aquatic PhototrophsDiuron's mechanism of action involves binding to the plastoquinone (B1678516) B protein binding site on the D1 protein within the PSII complex, thereby blocking electron transport. This disruption ultimately prevents carbon dioxide fixation and inhibits plant growthontosight.ainih.gov. Even at low concentrations (1.6–23 µg/L), Diuron has been shown to impair photosynthesis in phototrophs, including cyanobacterianih.gov.

The ecotoxicity of Diuron can be influenced by environmental factors. For example, the addition of 50 mg/L of natural black carbon to a solution containing 5 µg/L of Diuron reduced the inhibition of photosynthesis in a green alga from 55% to 40%. Notably, the addition of the same concentration of combusted black carbon led to a complete recovery of photosynthesis .

Foraminifera, important marine phototrophs, exhibit photosynthesis inhibition (reduced ΔF/F(m)(')) in the presence of Diuron, with sensitivity varying based on the symbiont type and test ultrastructure. Damage to PSII (reduction in Fv/Fm) in foraminifera occurred at concentrations lower than those observed for other organisms (24-hour IC25 of 3-12 µg/L) and was highly dependent on light intensity, indicating a limited photoprotective capacity.

Impacts on Aquatic InvertebratesDiuron is considered moderately toxic to most aquatic invertebrates, though some species exhibit high sensitivity. Acute toxicity values (LC50, 48-hour) for aquatic invertebrates typically range from 1 mg/L to 2.5 mg/L. Studies have shown that aquatic invertebrates can be affected by Diuron concentrations as low as 0.16 mg a.i./L.

Detailed research on the harpacticoid copepod Tigriopus japonicus revealed that even at 1/10 of its LC50 (derived from a 24-hour acute toxicity value of 1152 µg/L), Diuron significantly reduced the copepod's feeding rate and acetylcholinesterase activity. Furthermore, chronic exposure to sublethal Diuron levels (1/10 NOEC and NOEC) resulted in adverse multigenerational effects in T. japonicus. The second generation was found to be the most sensitive, experiencing reduced survival rates, decreased body length, delayed nauplius-to-adult development, and a lower number of neonates per brood. Impaired fecundity due to Diuron exposure has also been documented in the rotifer B. koreanus at concentrations of 10 and 20 mg/L.

In freshwater environments, the snail Physella acuta exhibited sublethal effects, such as an increase in the carbon-to-nitrogen (C:N) molar ratio and an increase in the volume of secretory cells in its tegument, at concentrations as low as 9.5 µg/L, which are comparable to levels found in natural freshwater bodies. For Daphnia magna, a common freshwater crustacean, the NOEC for a 21-day survival experiment was reported at 0.096 mg a.s./L. The amphipod Hyalella azteca showed an even lower NOEC of 0.06 mg a.s./L.

Effects on Fish SpeciesDiuron is classified as moderately toxic to fish species. Acute toxicity values (LC50, 48-hour) for fish range from 4.3 mg/L to 42 mg/L. For rainbow trout, the 96-hour LC50 is 3.5 mg/L. Toxicity tests indicate that fish species can be impacted by Diuron concentrations as low as 0.71 mg/L.

Acute risks to fish in streams have been predicted, particularly in watersheds with high precipitation, often at maximum application rates of Diuron. However, no chronic risk to fish in streams was predicted in these assessments. Beyond direct mortality, Diuron has been shown to induce reproductive disorders with anti-androgenic potential in fish, such as the Nile tilapia. Genotoxicity has also been observed in oysters exposed to Diuron.

Studies on zebrafish (Danio rerio) embryos and larvae revealed significant concentration-dependent decreases in survival, delays in hatching, and various morphological defects, including cardiac edema, tail reduction, and head malformation, following acute exposure to commercial Diuron formulations. Interestingly, the behavior of adult zebrafish, including exploration of new environments, anxiety-like parameters, social interaction, and aggressiveness, did not appear to be altered after acute exposure. A chronic 64-day NOEC for mortality in Pimephales promelas (fathead minnow) was reported at 33.4 µg/L.

Bioavailability and Bioconcentration in Aquatic EnvironmentsDiuron generally exhibits a low to moderate potential for bioconcentration in fish tissue. Measured log bioconcentration factor (BCF) values for Diuron are typically low, falling below the threshold (log BCF = 4) at which secondary poisoning through the food chain becomes a significant concernnih.gov. Specifically, BCFs ranging from <2.9 to 14 suggest low bioconcentration in aquatic organisms. However, some studies have reported higher bioconcentration factors, with laboratory exposures showing values of 15-85 and a field study indicating values of 190-300norman-network.com.

Diuron is expected to adsorb to suspended solids and sediment in aquatic environments, a characteristic supported by its measured organic carbon-water (B12546825) partition coefficient (Koc) values ranging from 55.3 to 962. For instance, approximately 33% of the Diuron discharged into the Great Barrier Reef from tropical rivers was found to be transported in a particle-bound form .

The bioavailability and, consequently, the toxicity of Diuron in aquatic environments are influenced by the quantity and quality (composition) of organic carbon . The presence of black carbon, a specific type of organic carbon, has been shown to significantly reduce Diuron toxicity to the microalga Raphidocelis subcapitata . While Diuron is generally not expected to bioaccumulate or biomagnify significantly due to its relatively low octanol-water partition coefficient (log Kow < 3, with an average log Kow of 2.78) , some instances of bioconcentration, bioaccumulation, and associated toxicity have been documented in various aquatic animals. For example, Diuron concentrations ranging from 7.7 ± 0.3 to 18.5 ± 0.8 µg/kg were reported in three marine fish species in the Sungai Pulai estuary, Malaysia.

Diuron in Mixtures with Trichloroacetic Acid Tca and Other Herbicides

Formulations and Co-application in Agricultural and Non-Agricultural Settings

Diuron (B1670789) is formulated in various forms, including wettable powders, granules, flowable liquids, pelleted/tableted products, liquid suspensions, and soluble concentrates. It is extensively applied in agricultural settings to control annual and perennial broadleaf and grassy weeds in a diverse range of crops such as sugarcane, cotton, cereals (oats, wheat, barley, triticale), fruits (bananas, pineapples, grapes), and vegetables (asparagus, peas, pulses). In non-agricultural contexts, Diuron is used for total weed and moss control on industrial sites, rights-of-way, around farm buildings, and in irrigation and drainage ditches. It also serves as an algaecide and antifouling agent.

Historically, Diuron has been combined with other herbicides to achieve broader weed control and manage herbicide resistance. Examples include mixtures with hexazinone (B1673222), sulfometuron-methyl, mesotrione, and topramezone. Notably, research from the mid-20th century indicates that Diuron was indeed used in mixtures with Trichloroacetic Acid (TCA) as aquatic herbicides in fish habitats. These mixtures were applied for pre-emergence and early post-emergence control of various aquatic plants and filamentous algae.

Synergistic and Antagonistic Effects in Herbicidal Activity

The interaction between herbicides in a mixture can result in synergistic (greater than additive), additive, or antagonistic (less than additive) effects on herbicidal activity. Studies on Diuron in mixtures with other compounds have demonstrated varied outcomes. For instance, combinations of Diuron and mesotrione, or Diuron and topramezone, have been shown to produce synergistic herbicidal effects against weeds. The addition of Diuron to a mixture of clethodim (B606718) and diquat (B7796111) was found to potentiate oxidative stress in sourgrass plants, leading to enhanced control.

In the context of Diuron and TCA mixtures, a 1965 study on aquatic herbicides in fish habitats reported that "TCA mixtures were somewhat more toxic than the simple ureas" to fish. This suggests at least an additive, if not synergistic, effect on the toxicity of the mixture to non-target aquatic organisms, which can be an indicator of enhanced herbicidal impact or altered biological activity.

Combined Environmental Fate and Transport of Mixtures

Both Diuron and Trichloroacetic Acid exhibit persistence in various environmental compartments. Diuron is characterized by moderate aqueous solubility and low volatility, making it susceptible to leaching to groundwater and persistence in soil and water systems. Its half-life in soil can range from weeks to years, with reported average field dissipation half-lives around 90 days, though this can be highly variable. Diuron is moderately mobile, and its sorption to soil is highly correlated with soil organic matter. It has been frequently detected in surface water and groundwater due to runoff and leaching.

Trichloroacetic Acid (TCA) is highly soluble in water and dissociates readily, meaning volatilization from water surfaces is not expected to be a significant fate process. While once widely used as a herbicide, TCA's presence is still detected in the environment, indicating its persistence. Biodegradation of TCA is generally considered a slow process, with a soil lifetime of a few weeks and an abiotic aqueous decarboxylation half-life of 22 days. Bioconcentration of TCA in aquatic organisms is reported to be low.

When Diuron is applied in mixtures with other herbicides, such as hexazinone and sulfometuron-methyl, the mineralization of Diuron itself may not be significantly affected, although the degradation of the co-applied compounds might be enhanced. The combined environmental fate and transport of Diuron and TCA in a mixture would largely be governed by their individual physicochemical properties and degradation pathways. Given their respective mobilities and persistence, co-applied Diuron and TCA would likely co-transport in runoff and leach to groundwater, potentially leading to widespread co-contamination. The degradation of Diuron produces metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA), some of which can be more toxic and persistent than the parent compound.

Ecotoxicological Implications of Diuron-TCA Co-Contamination

The co-contamination of environments with Diuron and Trichloroacetic Acid can lead to complex ecotoxicological implications, stemming from their individual toxicities and potential interactive effects. Diuron is known to be highly toxic to aquatic phototrophs, including algae and aquatic plants, due to its photosystem II inhibiting mode of action. It is also moderately toxic to fish and aquatic invertebrates. Diuron and its transformation products are classified as emerging pollutants and endocrine disruptors, capable of causing hormonal imbalances.

Trichloroacetic Acid is phytotoxic and has been shown to exert lethal effects on green algae, crustaceans, and molluscs, alongside various sub-lethal effects on amphibians, phytoplankton, and zooplankton. Given its phytotoxicity, aquatic plants and phytoplankton are particularly vulnerable to TCA exposure.

The historical use of Diuron and TCA in mixtures as aquatic herbicides provides direct evidence of their combined ecotoxicological impact. The finding that "TCA mixtures were somewhat more toxic than the simple ureas" to fish highlights that the combination can lead to increased toxicity to non-target aquatic organisms. This suggests that even if TCA's herbicidal use has largely ceased, its persistent presence in the environment, combined with ongoing Diuron contamination, could pose a greater risk to aquatic ecosystems than either compound alone. The combined presence of Diuron and its more toxic metabolites (e.g., DCPMU, 3,4-DCA) also suggests a potentially greater impact on sensitive aquatic species than assessments based solely on Diuron. Therefore, comprehensive ecotoxicological risk assessments should consider the combined presence and interactive effects of Diuron, TCA, and their respective degradation products.

Table 1: Physicochemical Properties and Environmental Fate Parameters

CompoundPubChem CIDMolecular Weight ( g/mol )Aqueous Solubility (mg/L) at 25°CLog KOW (Octanol-Water Partition Coefficient)Half-life in Soil (days)Primary Degradation MechanismEnvironmental Mobility
Diuron 3120233.09 37.4 2.89 (predicted) 49-180 (variable) Microbial degradation Moderate to high
Trichloroacetic Acid 6421163.38 1,000,000 (1000 g/100 mL) -0.27 (dissociated) Weeks to 150 (variable) Slow biodegradation High (highly soluble)

Table 2: Ecotoxicity Data for Diuron and Trichloroacetic Acid (Selected Examples)

CompoundOrganism TypeSpeciesEffect EndpointConcentration (µg/L)Reference
Diuron FishRainbow TroutLC50 (96 hr)3500
Diuron Aquatic InvertebrateDaphnia magnaLC50 (48 hr)1000-2500
Diuron Green AlgaeTetraselmis sp.EC10 (72-h, growth rate)1.6
Diuron DiatomsChaetoceros muelleriNEC (72-h, growth rate)1.5
Trichloroacetic Acid AlgaeChlorella pyrenoidosaNOEC (14d)10
Trichloroacetic Acid Fish(Mentioned as "somewhat more toxic" in mixtures)Toxicity to fishNot specified

Analytical Methodologies for Diuron and Its Transformation Products

Method Validation Parameters

Specificity and Selectivity

Specificity in analytical methods refers to the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. Selectivity, closely related, denotes the extent to which the method can differentiate between the analyte and other substances in the sample matrix. For Diuron (B1670789) and its transformation products, such as 3,4-dichloroaniline (B118046) (DCA), N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU), and (3,4-dichlorophenyl)urea (DCPU), achieving high specificity and selectivity is paramount due to the complexity of environmental samples.

Techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) are frequently employed due to their inherent sensitivity and specificity, allowing for the reliable identification and quantification of these compounds even at trace levels . However, challenges can arise; for instance, matrix interferences have been observed to affect the specificity of Diuron analysis in groundwater, where nearby significant contaminants might appear in chromatograms of the quantitation ion transition .

In contexts where Diuron co-exists with other pollutants or organic matter, the development of analytical methods with high selectivity is a significant challenge. Competing substances can interfere by occupying adsorption sites or co-eluting, necessitating robust separation techniques and detection systems . Studies investigating selectivity often involve comparing chromatograms of blank matrix samples with those fortified with the Diuron standard to ensure the absence of interfering species at the analyte's retention time .

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. These parameters are critical for assessing the capability of an analytical method to detect and measure trace levels of Diuron and its transformation products in environmental samples.

Reported LOD and LOQ values for Diuron and its metabolites vary depending on the matrix and the analytical technique employed. For instance, in water samples analyzed by LC/MS/MS, the LOQ for Diuron, DCPMU, and mCPDMU (a related metabolite) was established at 0.05 µg/L . The LOD for Diuron in groundwater was reported as 0.04 µg/L, and in surface water, it was as low as 0.003 µg/L . For DCPMU, LODs ranged from 0.007-0.008 µg/L in groundwater to 0.001-0.002 µg/L in surface water .

In soil matrices, different methods yield varying detection and quantitation limits. A High Performance Liquid Chromatography (HPLC) method reported LODs of 0.04 mg/kg for Diuron, 0.01 mg/kg for DCPMU, 0.02 mg/kg for DCPU, and 0.05 mg/kg for DCA . Corresponding LOQs were 0.13 mg/kg for Diuron and DCA, 0.04 mg/kg for DCPMU, and 0.07 mg/kg for DCPU . Another study using a batch injection analysis method for Diuron in environmental samples reported a detection limit of 0.36 µmol L⁻¹ (equivalent to 84 µg L⁻¹) .

Table 1: Reported LOD and LOQ Values for Diuron and its Transformation Products

CompoundMatrixAnalytical MethodLOD (µg/L or mg/kg)LOQ (µg/L or mg/kg)Source
DiuronWaterLC/MS/MS0.04 (groundwater)0.05
0.003 (surface water)
DiuronSoilHPLC-UV0.040.13
DiuronSoilMicellar LC0.0120.040
DiuronRiver Water/SoilElectrochemical Sensor0.04 µg/mL0.08 µg/mL
DCPMUWaterLC/MS/MS0.007-0.008 (groundwater)0.05
0.001-0.002 (surface water)
DCPMUSoilHPLC-UV0.010.04
DCPUSoilHPLC-UV0.020.07
DCASoilHPLC-UV0.050.13

Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are fundamental validation parameters that define the reliability of an analytical method. Accuracy refers to the closeness of agreement between a test result and the accepted reference value. Precision describes the closeness of agreement between independent test results obtained under stipulated conditions. Recovery, often expressed as a percentage, is a measure of the efficiency of the extraction and analytical process, indicating how much of the analyte added to a sample matrix can be detected.

For Diuron and its transformation products, analytical methods generally aim for high accuracy and precision. In water matrices, methods for Diuron, DCPMU, and mCPDMU have demonstrated satisfactory accuracy and precision, with mean recoveries typically ranging from 70% to 120% and relative standard deviations (RSDs) at or below 20% . An on-line immunoaffinity column-liquid chromatography-tandem mass spectrometry (IAC-LC-MS/MS) method for Diuron in wastewater effluent achieved approximately 90% recovery and a precision of less than 6% relative standard deviation .

In soil analysis, recovery tests are commonly used to assess accuracy . For Diuron extraction from different soil types, reported accuracy values ranged from 80.25% to 89.60% for Oxisol (clay) and 93.41% to 102.88% for Inceptisol (sandy loam) . The coefficient of variation (CV) for precision was consistently below 20% for both soil types . Another validated liquid chromatography-ultraviolet (HPLC-UV) method for Diuron and its metabolites in soil samples showed recoveries greater than 90% and good precision . A batch injection analysis method for Diuron reported recovery levels ranging from 80.8% to 105.5% and a precision (RSD) below 3.7% .

Table 2: Reported Accuracy, Precision, and Recovery for Diuron Analysis

CompoundMatrixAnalytical MethodAccuracy (Recovery %)Precision (RSD or CV %)Source
Diuron, DCPMU, mCPDMUWaterLC/MS/MS70-120% (mean)≤20% (RSD)
DiuronWastewater EffluentOn-line IAC-LC-MS/MS~90%<6% (RSD)
DiuronOxisol (soil)HPLC80.25-89.60%<20% (CV)
DiuronInceptisol (soil)HPLC93.41-102.88%<20% (CV)
DiuronTap Water/Food BeveragesBatch Injection Analysis80.8-105.5%<3.7% (RSD)
Diuron and MetabolitesSoilHPLC-UV>90%Good (qualitative)

Environmental Monitoring and Occurrence of Diuron

Detection in Surface Water Bodies (Rivers, Streams, Lakes, Estuaries)

Diuron (B1670789) and its transformation products are frequently detected in surface water bodies worldwide, with concentrations ranging from nanograms per liter to milligrams per liter . Its chemical stability and long half-life, which can extend from 70 to over 1000 days depending on environmental conditions, contribute to increasing concentrations in coastal regions and lakes .

Studies in the Great Barrier Reef in Australia have identified diuron as a significant risk to coastal ecosystems, with concentrations often exceeding the Pesticide Risk Metric PC99 Guideline Value across vast inshore areas, including seagrass and coral habitats . In the United States, the US Geological Survey (USGS) National Water Quality Assessment Program (NAWQA) detected diuron in 7.32% of 1420 surface water samples collected from 62 agricultural stream sites between 1992 and 1998, with a maximum concentration of 13 ppb (µg/L) . A study in Playa lakes of western Texas found diuron as the major pesticide, with a mean concentration of 2.7 ppb .

In Europe, approximately 70% of samples from streams contained diuron, with a maximum concentration of 864 ng/L . In Paris, France, diuron concentrations of 200 ng/L were reported in the Seine River in 2022, likely influenced by diffuse sources and urban rainwater . High concentrations have also been reported in agricultural areas where diuron use is permitted, such as in Brazil and Mexico, with detections up to 7,000,000 ng/L and 402 ng/L, respectively . These findings underscore the limited effect of natural elimination processes in suppressing diuron levels, especially given the poor removal rates (below 30%) by conventional wastewater treatment plants (WWTPs) .

The following table summarizes maximum reported concentrations of diuron in surface water across various countries:

Country/RegionWater Body TypeMaximum Concentration (ng/L)Reference
BrazilSurface Water7,000,000
MexicoSurface Water402
EuropeStreams864
France (Paris)Seine River200
USA (Texas)Playa Lakes2,700 (2.7 ppb)
USA (National)Agricultural Streams13,000 (13 ppb)
Australia (GBR)Inshore MarineExceeds guideline (e.g., PC99)
Costa RicaRiver Basins22,800 (22.8 µg/L)

Presence in Groundwater Systems

Studies on diuron contamination in groundwater are generally more limited compared to those for surface water, typically reporting lower concentrations . This is attributed to factors such as biological activity of certain soil microorganisms, the presence of organic matter that promotes adsorption, and natural filtration in porous media . Despite these mitigating factors, diuron is persistent and mobile, and its presence in groundwater systems is routinely confirmed .

In agricultural regions, particularly where diuron usage is permitted, higher concentrations have been detected. For instance, in Brazil and Mexico, concentrations of 7,000,000 ng/L and 402 ng/L, respectively, have been reported in groundwater . In California, monitoring by the Groundwater Protection Program detected diuron and its degradates, 3,4-Dichloroaniline (B118046) (3,4-DCA) and 1-(3,4-dichlorophenyl)-3-methyl urea (B33335) (DCPMU), in groundwater. The highest concentrations in a domestic well were 5.2 ppb for diuron, 0.541 ppb for 3,4-DCA, and 0.079 ppb for DCPMU . Across various US states, parent diuron has been detected in groundwater with concentrations ranging from 0.34 to 5.37 ppb .

A field study in the southern Willamette Valley of Oregon, investigating diuron occurrence in grass seed production areas, found diuron and DCPMU concentrations in shallow groundwater (15–36 cm below ground surface) to be highest (2–13 µg/L) in the zone immediately adjacent to Lake Creek, indicating the influence of stream water on shallow groundwater . This study found no evidence of downward transport to deep groundwater .

Residues in Soil and Sediment

Diuron residues are frequently found in soil and sediments due to its high persistence and extensive use . Diuron is considered moderately to highly persistent in soils, with a commonly reported average field dissipation half-life of 90 days, though this can vary widely . Residues can persist for over a year at higher application rates .

The distribution of diuron residues within soil is primarily concentrated in the most superficial layer of the topsoil, seldom leaching beyond the upper 10 cm, with no residues typically detected at depths greater than 70 cm . Diuron concentration generally declines with soil depth . The sorption of diuron to soil is highly correlated with soil organic matter, and its relatively low organic carbon partition coefficient (Koc) indicates a low to medium tendency to sorb to soils and sediments, making it prone to off-site movement .

In sediment samples, diuron has been detected globally. The highest concentration of diuron in sediment samples in the Brazilian Amazon region was 55.2 µg/kg . In Costa Rica river basins, the highest diuron concentration in sediment samples was 11.75 µg/kg . Studies in Australia have found diuron and its metabolite DCPMU in stream sediments below sugarcane catchments, with average concentrations of about 15.1 µg/kg for diuron and 18.2 µg/kg for DCPMU. Desorption studies show that a significant portion (7–40%) of initially soil-adsorbed diuron can be re-mobilized back into the water column.

Spatial and Temporal Distribution Patterns

The presence and concentration of diuron in the environment exhibit distinct spatial and temporal distribution patterns, often coinciding with seasonal variations in rainfall, cropping cycles, and agricultural management practices.

Temporal Distribution: Diuron concentrations in fresh and marine waters are typically higher during wet seasons compared to dry seasons, with rapid increases observed at the beginning of the wet season followed by a gradual decrease . For example, in the Ipojuca River sub-basin in Brazil, the highest concentrations of diuron were more prevalent in the rainiest months (May to August). In Dutch marinas and coastal waters, a seasonal influence was observed with the highest levels in summer, corresponding to the yachting season, although agricultural use could also contribute to high concentrations in surface waters.

Spatial Distribution: Diuron is ubiquitous across monitored ecosystems, including end-of-catchment waterways, wetlands, and estuarine and nearshore marine habitats . Concentrations are generally greatest in wetlands, followed by end-of-catchment areas, and then marine locations, with concentrations decreasing with greater distance from river mouths . In the Great Barrier Reef, simulations indicated that diuron is typically transported northward by coastal plumes from river mouths, highlighting dynamic exposure of marine waters . In Okinawa Prefecture, Japan, diuron concentrations ranged from <0.6 to 32 ng/L along shorelines, with lower levels generally observed at sites away from ports.

Monitoring in Specific Agricultural and Non-Agricultural Contexts

Diuron is registered for use in both agricultural and non-agricultural settings. In agriculture, it is applied as a pre-emergent herbicide to control weeds in various crops such as alfalfa, artichoke, asparagus, bananas, and corn . In non-agricultural contexts, diuron is used for road maintenance, gardening, and as an antifouling agent in boat coatings .

Monitoring efforts confirm diuron's presence in environments influenced by these diverse applications:

Agricultural Runoff: Diuron enters surface water through runoff from agricultural fields . Studies on grass seed production in Oregon found that surface runoff during the rainy season removes a small percentage (<1%) of the applied herbicide, but concentrations in surface water can reach up to 28 µg/L immediately following application . Australian field studies on sugarcane farms reported diuron concentrations in surface runoff water ranging from 0.37 to 120 µg/L.

Urban and Industrial Discharges: In regions with strict restrictions on diuron usage, detected concentrations are primarily linked to urban wastewater discharges, indicating shortcomings in current micropollutant treatment processes . Diuron is consistently detected in wastewater, with concentrations typically lower than those in surface waters . Its introduction into aquatic ecosystems can also occur through cleaning processes, ship anchorage, painting, spray drift, and industrial activities .

The continuous monitoring of diuron in both agricultural and non-agricultural areas is crucial for understanding its environmental fate and distribution patterns.

Remediation Strategies for Diuron Contamination

Bioremediation Approaches

Bioremediation offers an eco-friendly and cost-effective method for degrading Diuron (B1670789), often leaving behind fewer harmful intermediate metabolites compared to other degradation techniques. Microorganisms, including bacteria, fungi, and actinomycetes, can utilize Diuron as a carbon source, playing a significant role in its transformation and degradation.

Microbial Bioaugmentation and Biostimulation

Bioaugmentation involves introducing specific Diuron-degrading microorganisms to contaminated sites to enhance remediation. This approach is considered efficient for Diuron-polluted areas. While numerous Diuron-degrading microorganisms have been isolated and characterized, their effectiveness in remediating contaminated environmental matrices like water, soil, and subsurface material remains a challenge.

Biostimulation, on the other hand, involves optimizing environmental conditions, such as nutrient availability, to enhance the activity of indigenous Diuron-degrading microbial populations. Studies have shown that a higher organic carbon content can increase the number of degrading microbes, although it can also increase Diuron adsorption, making it less available for microbial degradation. Therefore, optimizing conditions is crucial for effective bioremediation.

Table 1: Examples of Bacterial Strains and Consortia for Diuron Degradation via Bioaugmentation/Biostimulation

Strain/ConsortiumDegradation Rate/OutcomeConditionsReference
Variovorax sp. SRS16First known bacterial strain to mineralize Diuron-
Bacillus licheniformis strain SDS1285.6% degradation of 50 mg/L Diuron within 10 days-
Stenotrophomonas rhizophila strain CASB394% degradation of 50 mg/L Diuron within 42 days, enhanced plant growth under saline stress-
Arthrobacter sp. N2Complete degradation of Diuron in 10 hours in solution-
Ochrobactrum anthropi CD3Complete removal of Diuron from aqueous solution; 50% biodegradation in soil within 0.7-4.7 days when combined with HPBCDSoil and aqueous solution
Mixed culture (Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK)Complete degradation of 20 mg/L Diuron and 3,4-DCA in liquid media within 48 hours; nearly three times higher degradation rate in soil than indigenous microorganismsLiquid media and soil
Microbial Consortium (DMC: Arthrobacter sulfonivorans, Variovorax soli, Advenella sp. JRO)>98.8% mineralization of Diuron in soil solution in a few days; 22.9-69.0% mineralization in soil suspensionsSoil solution and soil suspensions

Fungal and Bacterial Degradation Systems

A considerable number of bacterial and fungal genera have been identified and cultivated for their ability to degrade Diuron. Bacterial genera include Pseudomonas, Stenotrophomonas, Arthrobacter, Burkholderia, Vagococcus, Bacillus, and Micrococcus. Fungi, particularly white-rot fungi such as Pycnoporus, Pluteus, Trametes, Neurospora, Cunninghamella, Aspergillus, and Mortierella, show significant potential due to their high levels of ligninolytic enzymes, intracellular cytochrome P450 monooxygenases, and antioxidant enzymes.

The common microbial degradation pathway for Diuron typically involves N-demethylation of the urea (B33335) group, leading to metabolites like DCPMU (3,4-dichlorophenyl-1-methylurea) and DCPU (3,4-dichlorophenylurea), followed by hydrolysis of the amide bond to produce 3,4-DCA (3,4-dichloroaniline). Some strains can directly transform Diuron to DCPU or 3,4-DCA without other intermediates. While 3,4-DCA is a common microbial degradation product, it can be more toxic than the parent compound, highlighting the importance of complete mineralization.

Table 2: Key Fungal and Bacterial Strains and Their Diuron Degradation Characteristics

Organism TypeStrain/SpeciesDegradation Efficiency/MechanismNotesReference
Bacteria Variovorax sp. SRS16First known to mineralize Diuron and linuron (B1675549)Isolated from soil
Arthrobacter sp. N2Complete degradation of Diuron, chlorotoluron, and isoproturon; fastest for Diuron (10h)Isolated from Diuron-treated soil
Bacillus licheniformis strain SDS1285.6% degradation of 50 mg/L Diuron in 10 days; alleviates toxicity for green algaeEndophytic bacterium
Stenotrophomonas rhizophila strain CASB394% degradation of 50 mg/L Diuron in 42 daysDegrades Diuron under saline stress conditions
Acinetobacter johnsoniiCapable of using Diuron as sole carbon source; no 3,4-DCA formationIsolated from treated soil
Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUKComplete degradation of 20 mg/L Diuron and 3,4-DCA in 48 hours; ortho- and meta-cleavage pathwaysMixed culture, isolated from sugarcane soil
Streptomyces sp. A7-995% degradation in 5 days, no herbicide after 10 daysIsolated from agricultural soil
Genetically engineered Bacillus megaterium (P450 BM3 MT35)65% Diuron degradation in 5 days in Terrific Broth; 45% in synthetic wastewaterAvoids formation of toxic 3,4-DCA
Fungi Phanerochaete chrysosporiumAlmost completely removed 7 µg/mL Diuron in 10 days; increased lignin (B12514952) peroxidase productionWhite-rot fungus
Neurospora intermedia DP8-1Up to 99% Diuron degradation within 3 days; broad degradation spectrum for phenylurea herbicidesEndophytic fungus from sugarcane
Mortierella isabellinaEfficient in transforming Diuron degradation products, moderately transforms Diuron itself-
Aspergillus niger, Beauveria bassiana, Cunninghamella echinulata var. elegansTested for degradation of Diuron and its products-

Cyanobacterial Mat-Based Bioremediation

Cyanobacterial mats have shown promise in the bioremediation of Diuron-contaminated soil and water. Studies have demonstrated that Diuron can be degraded in soil, with degradation being more pronounced when Diuron is incubated with cyanobacterial mats in irrigation water.

For example, research conducted on cyanobacterial mats collected from Gaza Wadi investigated their ability to remediate Diuron in soil. Results indicated that Diuron was degraded, and the process was more effective when Diuron was incubated with the cyanobacterial mat in irrigation water. While degradation was successful at low Diuron concentrations, high concentrations (e.g., >0.22 mg/kg soil) could exert toxic effects on the cyanobacterial mats, potentially due to the toxicity of Diuron itself or its degradation metabolites.

Table 3: Diuron Degradation by Cyanobacterial Mats

Diuron Concentration (mg/kg soil)Incubation PeriodOutcomeNotesReference
Low concentrations (e.g., 0.055, 0.11, 0.22)Up to 30 daysSuccessful degradation; normal plant growth observedDegradation was faster in liquid media than soil media
High concentrations (e.g., 0.44, 0.88)-Reduced growth of test plant, indicating no degradation or toxicity to matsDiuron or its metabolites toxic to cyanobacterial mats at high concentrations

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like Diuron. These processes are effective in breaking down persistent compounds into less harmful substances or even mineralizing them completely.

Photocatalytic Degradation

Photocatalytic degradation, often employing titanium dioxide (TiO2) as a photocatalyst, is a widely studied AOP for Diuron removal from water. TiO2 is favored due to its efficiency, low cost, non-toxicity, and stability. Anatase, a crystalline phase of TiO2, is considered particularly photoactive due to its lower electron-hole pair recombination rate and wide band-gap.

Solar photocatalysis using TiO2 has demonstrated the ability to achieve total detoxification and complete mineralization of aqueous Diuron solutions. The efficiency of photocatalytic degradation is influenced by factors such as pH, photocatalyst concentration, and the presence of electron acceptors. For example, Diuron degradation rates increase with pH from 5–9 but decrease at pH 11. The addition of hydrogen peroxide (H2O2) can significantly increase the rate of Diuron degradation in TiO2 photocatalytic systems.

Studies have also explored the use of TiO2-carbon hybrid photocatalysts, where the addition of activated carbon (AC) enhances Diuron removal by combining adsorption and photodegradation. Samples with higher carbon content (e.g., 10 wt.%) lead to the highest Diuron removal.

Table 4: Photocatalytic Degradation of Diuron using TiO2

Catalyst TypeConditionsKey FindingsReference
Bare TiO2 (Anatase)Simulated solar light, varying pH and catalyst concentrationTotal detoxification and complete mineralization possible; degradation rates affected by pH (optimal 5-9) and catalyst concentration (up to 1 g/L)
TiO2/H2O2 systemSolar pilot plant80.65% removal efficiency, significantly higher than TiO2 alone (46.65%)
TiO2-Activated Carbon (AC)Simulated solar light, varying AC contentIncreased Diuron removal with higher carbon content (e.g., 10 wt.%); combines adsorption and photodegradation
W-TiO2 (3 wt.% W)-Better photoactivity than pure TiO2 (kapp 43.6 × 10^3 min^-1 vs 21.9 × 10^3 min^-1)
Graphene oxide-TiO2-50% Diuron conversion in 79 min of irradiation

Ozonation and Fenton Processes

Ozonation and Fenton processes are powerful AOPs for Diuron degradation, relying on the generation of highly reactive hydroxyl radicals. The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous iron (Fe2+) to produce •OH radicals.

The photo-Fenton process, which combines the Fenton reaction with UV or solar irradiation, significantly enhances the degradation rate of organic compounds. In the case of Diuron, the photo-Fenton process can lead to complete degradation in a relatively short time, such as approximately 10 minutes, significantly reducing the irradiation time compared to direct photolysis or H2O2 photolysis alone. The degradation kinetics of Diuron by electro-Fenton and photo-Fenton processes typically follow pseudo-first-order kinetics.

Studies have also shown that the photo-Fenton process can effectively degrade Diuron even at natural pH conditions and with low concentrations of iron and H2O2, especially in the presence of humic acids and other ions commonly found in natural waters. While humic acids can reduce photo-Fenton efficiency due to light screening and •OH radical quenching, the process can still transform toxic and non-biodegradable herbicides into intermediates suitable for subsequent biological treatment.

Table 5: Diuron Degradation by Ozonation and Fenton Processes

Process TypeConditionsKey FindingsReference
Photo-FentonpH 3, [Fe(II)]=15.9 mg L-1, [H2O2]=202 mg L-1, 60 min UVA irradiationComplete degradation of Diuron and Linuron; transformed into intermediates suitable for biological treatment
Photo-FentonpH 3, 0.17 mM DiuronComplete degradation in approximately 10 minutes; significant reduction in irradiation time compared to other photolysis methods
Electro-FentonpH 3, I = 60 mAQuasi-complete degradation within 15 minutes
Photo-Fenton (natural conditions)Initial neutral pH (7.0), low iron (0.05-1.06 mg L-1) and H2O2 (0.5-17.9 mg L-1) concentrations, simulated sunlightStrong degradation of Diuron, even with bicarbonate/carbonate, fluoride, and humic acids present, maintaining circumneutral pH

Physical and Chemical Treatment Methods

Physical and chemical treatment methods are crucial for removing Diuron from contaminated water sources. These methods often involve processes that separate the contaminant from the water or transform it into less harmful substances.

Adsorption is a widely employed physical process for the removal of Diuron from aqueous environments due to its cost-effectiveness and efficiency . This technology relies on the adherence of Diuron molecules to the surface of a solid adsorbent material. The effectiveness of adsorption is significantly influenced by the adsorbent's pore diameters, surface functional groups, and point of zero charge (pHpzc) .

Detailed Research Findings and Data Tables:

Activated carbon, a widely recognized adsorbent, has demonstrated high to moderate success in Diuron removal . Its high adsorption capacity and porous structure make it effective for a broad range of organic contaminants, including pesticides . Studies have shown that activated carbon produced from biomass, such as cassava residue, can exhibit substantial adsorption capacities.

Adsorbent MaterialKey CharacteristicsMaximum Adsorption Capacity (mg/g)Optimal Conditions/NotesReference
Modified Sewage Sludge-Derived Biochar (SDMBC600)High specific surface area (204 m²/g), pore volume (0.0985 cm³/g)17.7Good capacity (13 mg/g) maintained at pH 2-10
Activated Carbon (from cassava residue biomass)Surface area (613.7 m²/g), pore volume (0.337 cm³/g), pore diameter (1.18 nm)222At 328 K (55°C); Freundlich model best fit
Rice Husk AshUsed in fixed-bed systems9.5Fixed-bed systems

Beyond activated carbon, other materials have been investigated for their adsorption capabilities. Agro-industrial residues, such as white grape bagasse and peanut husk, have shown potential as low-cost alternatives for Diuron removal .

Agro-Industrial ResidueDiuron Sorption PercentageFreundlich Coefficient (Kf) mmol(1-1/n) L1/n kg-1NotesReference
White Grape Bagasse51.15%2.99-11.93 (range for all adsorbents)Sorption considered unsatisfactory for effective removal
Peanut Husk52.44%2.99-11.93 (range for all adsorbents)Sorption considered unsatisfactory for effective removal
Corn StrawLower than WGB and PH2.99-11.93 (range for all adsorbents)Lower sorption compared to WGB and PH
Soybean HullLower than WGB and PH2.99-11.93 (range for all adsorbents)Lower sorption compared to WGB and PH

Furthermore, advanced adsorbents like surfactant-modified pillared clays (B1170129) (SMPC), particularly those modified with titanium (Ti-SMPC) or iron (Fe-SMPC), have demonstrated significantly enhanced adsorption capacities for Diuron . These materials often exhibit a hydrophobic adsorption mechanism, which is beneficial for removing non-polar organic compounds like Diuron . The adsorption process for Diuron typically involves various physical interactions, including π-π interactions, hydrogen bonding, dipole-dipole forces, and van der Waals forces, depending on the specific surface properties of the adsorbent . While adsorption is effective in removing Diuron from water, it is important to note that it typically does not degrade the compound, meaning the saturated adsorbent requires further treatment or regeneration .

Regulatory Science and Environmental Policy for Diuron

Environmental Risk Assessment Frameworks

Environmental risk assessments for Diuron (B1670789) are systematically conducted to evaluate its potential impact on ecosystems, particularly aquatic environments. These assessments often follow methodologies such as the EU Technical Guidance Document (TGD) for deriving Environmental Quality Standards (EQS) . Key areas of assessment include:

Aquatic Ecosystems: Diuron's presence in water bodies, primarily through runoff and spray drift, is a major concern. Assessments evaluate the risk to aquatic organisms, especially aquatic plants, due to Diuron's mechanism of inhibiting photosynthesis . Studies have shown that Diuron can introduce a risk into estuaries over extended periods . Runoff risk assessment frameworks are developed to address exposure through different use patterns .

Terrestrial Organisms: Risks to non-target terrestrial plants from spray drift exposure are also assessed, with mitigation strategies like buffer zones and spray quality restrictions being considered . Concerns have also been raised regarding the impact on non-target arthropods, birds, and mammals, particularly from higher application rates .

Sediment: The potential for Diuron to accumulate in sediment is evaluated, and sediment quality criteria are proposed based on scientific literature and methodologies like the EU TGD .

Metabolites and Degradation Products: The environmental impact of Diuron's degradation products, such as 3,4-dichloroaniline (B118046) (3,4-DCA), is also considered. While 3,4-DCA is formed at low percentages of applied Diuron, it has been detected in surface water monitoring studies and is noted for its higher toxicity and persistence compared to Diuron itself .

Cumulative Risk Assessment: Regulatory bodies, such as the US EPA, consider whether cumulative risk assessments are warranted if Diuron is found to share a common mechanism of toxicity with other pesticides, although this has not been definitively determined for Diuron alone .

National and International Environmental Quality Guidelines

Various national and international bodies have established environmental quality guidelines and standards for Diuron to protect ecosystems and human health. These guidelines aim to limit exposure to acceptable levels.

Table 1: Selected Environmental Quality Guidelines for Diuron

Region/OrganizationParameterValueNotesSource
EU Directive 2008/105/ECSurface Waters (Annual Average)0.2 µg L⁻¹
EU Directive 2008/105/ECSurface Waters (Maximum Measured)1.8 µg L⁻¹
UK Environment AgencyFreshwater & Saltwater (Annual Average)2 µg L⁻¹For protection of aquatic life
UK Environment AgencyFreshwater (Maximum Acceptable Concentration)20 µg L⁻¹For protection of aquatic life
Australia (Drinking Water)Drinking Water Guideline0.02 mg L⁻¹ (20 µg L⁻¹)Based on human health concerns, medium-term effects
Canada (Drinking Water)Maximum Acceptable Concentration (MAC)0.15 mg L⁻¹ (150 µg L⁻¹)
EU (SCHEER)AA-QSsw,eco (Annual Average - Marine)0.0049 µg L⁻¹Most critical EQS for environmental impact
EU (SCHEER)MAC-QSfw,eco (Maximum Acceptable Concentration - Freshwater)0.27 µg L⁻¹
EU (SCHEER)MAC-QSsw,eco (Maximum Acceptable Concentration - Marine)0.054 µg L⁻¹
EU (SCHEER)Drinking Water Standard (QSdw,hh)0.1 µg L⁻¹General drinking water standard for pesticides
Switzerland (Ecotox Centre)Preliminary SQC for Sediment (standard sediments with 1% OC)0.39 µg kg⁻¹ d.w.

These guidelines are derived from comprehensive toxicity data, often prioritizing the most sensitive species, particularly algae, given Diuron's mode of action as a photosynthesis inhibitor .

Regulatory Status and Restrictions on Use

The regulatory status of Diuron varies globally, with many regions imposing severe restrictions or outright bans due to environmental and health concerns.

European Union: The EU has been at the forefront of restricting Diuron. The active substance Diuron has been withdrawn by industry from the approval process under Regulation (EC) No 1107/2009, severely restricting its use as a pesticide . It is now primarily permitted for use in biocidal products for specific product-types . Antifouling paints containing Diuron are no longer permitted for use in the United Kingdom and Europe .

United States: The US EPA has decided to further restrict the scope of Diuron's use due to concerns about its carcinogenic risk and impact on wildlife . This includes banning its use in food and feed crops, affecting nearly forty species, and limiting its use in cotton to defoliation during harvest . Additional risk reduction measures, such as reducing usage rates, increasing personal protective equipment (PPE) labeling, and guiding users on correct PPE use, have been proposed, especially for antifouling coatings .

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted extensive reviews of Diuron, leading to significant restrictions . While some uses, like algal control in aquariums and ponds, are considered low risk, the use of Diuron at originally approved rates presented a risk to aquatic ecosystems due to runoff . This has resulted in the cancellation of registrations for certain products and variations to label approvals to remove unsupported uses and include additional environmental warning statements .

Kenya: In Kenya, a regulatory review established concerns regarding Diuron and its metabolites, leading to immediate termination of ongoing registrations for agricultural use, phased withdrawal of Diuron-based products for agriculture by December 31, 2024, and immediate restriction of use to commercial growers only . Environmental monitoring of Diuron in surface water bodies near commercial farms is also mandated .

Global Bans: As of a recent review, 32 countries have banned the use of Diuron as an active ingredient across all its applications . The Pesticide Action Network (PAN International) and the International Maritime Organisation have also banned Diuron .

Policy Implications for Sustainable Pesticide Management

The regulatory actions concerning Diuron highlight critical policy implications for achieving sustainable pesticide management globally.

Balancing Productivity and Protection: Regulatory decisions often involve balancing the economic importance of pesticides in agriculture for crop productivity with the imperative to protect human health and the environment . The restrictions on Diuron reflect a global trend towards prioritizing environmental and health safety over unrestricted use.

Risk Reduction Measures: Policies emphasize the implementation of risk reduction measures, including lower application rates, improved labeling with clear instructions for use and protective equipment, and the development of application windows to minimize environmental exposure, particularly runoff into waterways .

Environmental Monitoring and Assessment: Continuous environmental monitoring of pesticides like Diuron in water bodies and soil is crucial for informing regulatory decisions and assessing the effectiveness of implemented restrictions . The development and refinement of environmental risk assessment frameworks are essential for proactive management of chemical substances .

International Cooperation and Harmonization: The varied regulatory statuses across different regions underscore the need for international cooperation and information sharing to address transboundary pollution and ensure consistent approaches to pesticide management .

Innovation in Wastewater Treatment: The persistence of Diuron and its transformation products in wastewater highlights the inadequacy of conventional treatment processes and the urgent need for developing advanced complementary processes on an industrial scale to mitigate contamination of aquatic environments by micropollutants .

The ongoing regulatory scrutiny of Diuron exemplifies the complex challenges and evolving strategies in managing chemical compounds to ensure both agricultural viability and environmental integrity.

Future Research Directions

Integrated Multi-Omics Approaches in Biodegradation Studies

Integrated multi-omics approaches, encompassing metagenomics, metaproteomics, and metabolomics, are pivotal for unraveling the intricate biodegradation pathways of Diuron-tca. Research on Diuron (B1670789) has elucidated degradation mechanisms involving urea (B33335) bridge cleavage, dehalogenation, deamination, and ring opening, leading to metabolites such as cis, cis-muconic acid (PubChem CID: 643759) . Key enzymes like amide hydrolases and dioxygenases have been identified in these processes . For this compound, future studies should employ similar multi-omics strategies to characterize the microbial communities and their functional genes and proteins responsible for its degradation in diverse environmental matrices. Crucially, investigations are needed to determine if the trichloroacetic acid component alters the initial enzymatic attack or subsequent metabolic routes, potentially influencing the bioavailability or inducing distinct microbial responses compared to Diuron alone. This research could lead to the discovery of novel microorganisms or enzymes specifically adapted to degrade this compound, thereby enhancing bioremediation efforts.

Long-Term Environmental Fate and Transport Modeling

The long-term environmental fate and transport of this compound necessitate advanced modeling that accounts for its specific physicochemical properties and potential transformation pathways . Diuron is known for its persistence, with half-lives ranging from 70 to over 1000 days depending on environmental conditions, and its widespread detection in various water bodies globally . Multimedia chemical fate models have been instrumental in predicting Diuron's movement from agricultural lands to aquatic ecosystems, demonstrating, for instance, that approximately 25% of applied Diuron can be transferred to aquatic environments via runoff . For this compound, future research must focus on developing and validating models that incorporate the unique characteristics conferred by the trichloroacetic acid salt. This includes quantifying its solubility, sorption coefficients (Kd and Koc), volatility, and degradation kinetics across different environmental compartments (soil, water, sediment, air) under varying climatic conditions . The influence of the salt form on its leaching potential, runoff, and persistence in various soil types and aquatic systems requires precise quantification. Advanced modeling should also consider the potential for dissociation of the salt in the environment and the subsequent fate of both the Diuron and trichloroacetic acid components.

Comprehensive Ecotoxicological Assessment of Transformation Products

A comprehensive ecotoxicological assessment of this compound and its transformation products (TPs) is critical, as degradation products can sometimes exhibit greater toxicity than the parent compound . For Diuron, its primary biodegradation product, 3,4-dichloroaniline (B118046) (PubChem CID: 7724), has demonstrated higher toxicity and persistence in soil, water, and groundwater . Diuron and its TPs are recognized as endocrine disruptors, associated with hormonal imbalances and other health issues . Future research must identify all relevant transformation products of this compound under various environmental conditions, including photolysis, hydrolysis, and microbial degradation. Subsequently, detailed ecotoxicological studies utilizing a battery of bioassays on a broad spectrum of non-target organisms (aquatic and terrestrial flora and fauna) are essential to determine the acute and chronic toxicity of these TPs. This should encompass assessments of their potential for endocrine disruption, genotoxicity, and bioaccumulation. Understanding the specific contribution of the "tca" moiety to the formation of TPs and their unique toxicological profiles represents a significant research gap.

Development of Novel and Efficient Remediation Technologies

The development of novel and efficient remediation technologies specifically designed for this compound contamination is a vital area of research . Conventional wastewater treatment plants often show limited effectiveness in removing Diuron . Existing methods for Diuron removal include advanced physical adsorption, photocatalytic degradation, chemical degradation (e.g., advanced oxidation processes), and biological treatments . However, some abiotic transformation by-products of Diuron can be more hazardous than the parent compound . For this compound, research should explore and optimize advanced oxidation processes (AOPs), membrane technologies, and novel adsorption materials that are effective against its specific chemical structure and potential dissociation products. Bioremediation strategies, including bioaugmentation and biostimulation using microbial strains capable of degrading this compound or its toxic metabolites, require further investigation . The primary challenge lies in developing cost-effective, scalable, and environmentally benign technologies that achieve complete mineralization of this compound and its TPs, thereby preventing the formation of more harmful intermediates.

Understanding Resistance Mechanisms in Target and Non-Target Organisms

Understanding the resistance mechanisms developed by target weeds and the potential impacts on non-target organisms exposed to this compound is crucial for sustainable management . For Diuron, target-site resistance in weeds often involves mutations in the D1 protein of Photosystem II, such as a specific amino acid substitution in Poa annua . Non-target site resistance mechanisms, including enhanced metabolism by enzymes like cytochrome P450s and GST enzymes, or reduced absorption/translocation, have also been documented . Future research should investigate whether the trichloroacetic acid salt form of Diuron influences the evolution or prevalence of these resistance mechanisms in target weeds. Furthermore, studies are needed to assess if chronic exposure to this compound induces resistance or tolerance in non-target organisms, particularly microbial communities involved in environmental degradation, or aquatic organisms. This includes exploring genetic and physiological adaptations that enable organisms to survive and thrive in contaminated environments, which could have significant implications for ecological balance and the long-term efficacy of remediation efforts.

Socio-Economic and Policy Research on Diuron Management

Socio-economic and policy research is indispensable for informing effective management strategies for Diuron, and by extension, this compound, given its global presence and varied regulatory statuses . Despite bans in many developed countries, Diuron usage has increased in regions with lenient or non-existent regulations, leading to higher environmental concentrations . Future research should analyze the socio-economic factors driving the continued use of this compound in permissible regions, including agricultural practices, economic pressures, and the availability of viable alternatives. Policy research should evaluate the effectiveness of existing regulations, or the lack thereof, in controlling this compound contamination. This includes assessing the economic impacts of stricter regulations on agricultural productivity versus the environmental and health costs of pollution. Research could also explore the feasibility and socio-economic implications of transitioning to safer alternatives, implementing best management practices, and developing incentive-based policies for responsible use and disposal. Comparative studies across regions with differing regulatory frameworks could provide valuable insights for developing more harmonized and effective global policies for this compound management.

Q & A

Q. What analytical methods are most effective for detecting Diuron-TCA in environmental samples, and how can their reproducibility be ensured?

To detect this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for trace-level quantification. Method validation should include calibration curves, recovery tests, and matrix effect assessments. Ensure reproducibility by documenting instrument parameters (e.g., column type, ionization settings) and adhering to standardized protocols (e.g., EPA Method 1694). Cross-lab validation using spiked samples can confirm consistency .

Q. How do physicochemical properties influence this compound's environmental fate and transport?

Key properties include solubility, log Kow (octanol-water partition coefficient), and soil adsorption coefficient (Kd). For transport modeling, integrate these into fugacity models or GIS-based hydrological simulations. Laboratory batch experiments can determine Kd values using soil samples with varying organic matter content. Field validation via soil and water sampling across gradients (e.g., agricultural vs. wetland sites) is critical .

Q. What standardized protocols exist for assessing this compound's toxicity in aquatic organisms?

Follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity). Use model species like Daphnia magna or Danio rerio under controlled pH, temperature, and exposure durations. Include positive controls (e.g., reference toxicants) and measure endpoints like LC50 or gene expression changes. Data should comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-study comparisons .

Q. What are the primary metabolic pathways of this compound in soil microbiota, and how can they be experimentally tracked?

Use isotope-labeled this compound (e.g., ¹⁴C) in microcosm studies to trace degradation products. Combine high-resolution mass spectrometry (HRMS) with metagenomic sequencing to link metabolites to microbial taxa. Anaerobic vs. aerobic conditions should be tested to identify pathway variability .

Advanced Research Questions

Q. How can contradictions in this compound ecotoxicity data across studies be systematically resolved?

Conduct meta-analyses to identify confounding variables (e.g., pH, dissolved organic carbon). Apply statistical models (e.g., mixed-effects regression) to account for study heterogeneity. Triangulate lab data with field observations and in silico predictions (e.g., QSAR models) to validate trends .

Q. What experimental designs best address co-contaminant interactions involving this compound in agroecosystems?

Use factorial designs to test synergistic/antagonistic effects with fertilizers or pesticides. Measure endpoints like soil enzyme activity or plant biomass. Controlled mesocosm experiments can mimic field conditions while isolating variables. Analytical techniques like GC-ECD or HPLC-PDA should quantify interaction-driven residue transformations .

Q. How do long-term environmental transformations of this compound impact risk assessment frameworks?

Establish aging studies by incubating this compound in soil/water systems under varying climatic conditions (e.g., UV exposure, temperature cycles). Monitor bound residue formation via sequential extraction. Integrate results into probabilistic models (e.g., Monte Carlo simulations) to refine persistence thresholds in regulatory guidelines .

Q. What methodological challenges arise in quantifying this compound's sublethal effects on non-target organisms?

Sublethal endpoints (e.g., behavioral changes, oxidative stress biomarkers) require high-throughput assays (e.g., automated tracking software, spectrophotometric kits). Standardize protocols across labs to reduce variability. Use multivariate analysis (e.g., PCA) to disentangle confounding factors like organism age or feeding status .

Q. How can microbial degradation pathways of this compound be optimized for bioremediation?

Enrich consortia from contaminated sites via selective pressure in chemostats. Screen for degradation genes (e.g., hydrolases, dioxygenases) using metatranscriptomics. Optimize conditions (e.g., C:N ratio, aeration) in pilot-scale bioreactors. Validate efficiency through mass balance studies and toxicity bioassays post-treatment .

Methodological Best Practices

  • Data Collection : Use stratified sampling for field studies to capture spatial variability. For lab experiments, include blanks and replicates to control contamination and variance .
  • Statistical Analysis : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal data. Use software like R or Python for robust modeling .
  • Ethical Compliance : Obtain permits for environmental sampling and adhere to animal welfare protocols (e.g., IACUC approval) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.